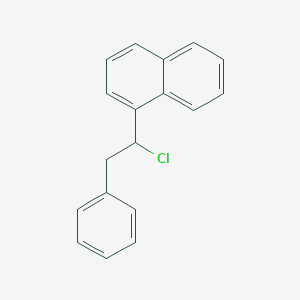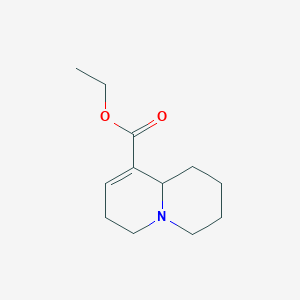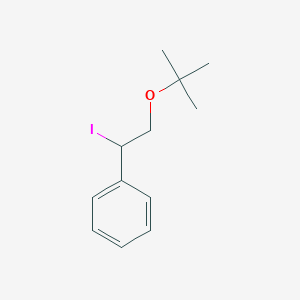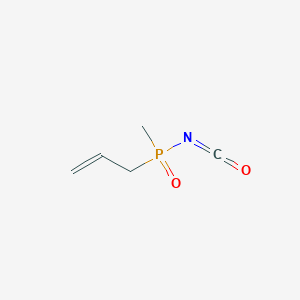
1-(1-Chloro-2-phenylethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloro-2-phenylethyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring system substituted with a 1-chloro-2-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloro-2-phenylethyl)naphthalene typically involves the reaction of naphthalene with 1-chloro-2-phenylethane under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 1-chloro-2-phenylethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Chloro-2-phenylethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The aromatic rings can undergo hydrogenation to form saturated hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of 1-(2-phenylethyl)naphthalene derivatives.
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of 1-(1-chloro-2-phenylethyl)tetralin.
Aplicaciones Científicas De Investigación
1-(1-Chloro-2-phenylethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloro-2-phenylethyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Similar Compounds:
- 1-(2-Chloroethyl)naphthalene
- 1-(1-Bromo-2-phenylethyl)naphthalene
- 1-(1-Chloro-2-methylphenylethyl)naphthalene
Comparison: this compound is unique due to the presence of both a naphthalene ring and a 1-chloro-2-phenylethyl group. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity and interactions with other molecules.
Propiedades
| 116218-05-4 | |
Fórmula molecular |
C18H15Cl |
Peso molecular |
266.8 g/mol |
Nombre IUPAC |
1-(1-chloro-2-phenylethyl)naphthalene |
InChI |
InChI=1S/C18H15Cl/c19-18(13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18H,13H2 |
Clave InChI |
CUSDNRYQDMWJQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=CC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)


![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)



![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)
